1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-(pyrimidin-2-ylmethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-4-12-13(5-7)6-8-10-2-1-3-11-8/h1-5H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUHZHJWRVNGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Halogenation of 4-Nitropyrazole
- The halogenation occurs efficiently at the 3-position of 4-nitropyrazole when treated with high concentrations of HCl (31% to 38%, optimally ~37%) in an alcoholic solvent such as ethanol or isopropanol.
- The reaction mixture typically contains 1% to 40% HCl by volume, with solvent ratios ranging from 1:99 to 3:4 (alcohol:HCl), preferably about 1:9.
- Hydrogenation is performed under hydrogen gas pressure ranging from atmospheric pressure (~100 kPa) up to 30,000 kPa, with common industrial conditions between 100 kPa and 6,000 kPa.
- Catalysts used include palladium on alumina (Pd/Al2O3) or platinum/palladium on carbon (Pt/C or Pd/C), with metal loadings from 1% to 10% by weight, preferably around 5%.
- Catalyst loading relative to 4-nitropyrazole ranges from 0.003 mol% to 3 mol%.
- Reaction temperatures are maintained between 20°C and 60°C, optimally 30°C to 40°C.
- The process yields 3-chloro-1H-pyrazol-4-amine hydrochloride with selectivity greater than 95% when using Pt/C or Pd/C catalysts, which also facilitate easier catalyst filtration compared to Pd/Al2O3.
Free-Basing to Obtain Pyrazol-4-amine
- The hydrochloride salt is converted to the free amine by treatment with bases such as sodium bicarbonate or triethylamine.
| Parameter | Conditions/Details |
|---|---|
| HCl concentration | 31%-38% (optimal ~37%) |
| Alcoholic solvent ratio | 1:99 to 3:4 (v/v), preferably 1:9 |
| Hydrogen pressure | 100 kPa to 30,000 kPa (commonly 100-6,000 kPa) |
| Catalyst | Pd/Al2O3 (5%), Pt/C or Pd/C (1-10%, preferably 5%) |
| Catalyst loading | 0.003 mol% to 3 mol% relative to substrate |
| Temperature | 20°C to 60°C (optimal 30°C to 40°C) |
| Selectivity | >95% with Pt/C or Pd/C |
| Yield | Approximately 68% (Pd/Al2O3), higher with Pt/C or Pd/C |
Functionalization of Pyrimidine Ring and Coupling
The pyrimidin-2-ylmethyl moiety is introduced through coupling reactions involving pyrimidine derivatives and pyrazolyl intermediates:
- Suzuki coupling reactions are commonly employed, where pyrazolylboronic acid esters react with halogenated pyrimidines in the presence of palladium catalysts and bases.
- Buchwald–Hartwig amination is another key method used to form carbon-nitrogen bonds between chloropyrimidines and aminopyrazoles.
- Typical conditions involve palladium catalysts such as PdCl2(dppf)·DCM, bases like potassium carbonate, and solvents such as 1,4-dioxane, ethanol, and water mixtures.
- Reaction yields for intermediates range from moderate to good (42% to 69%), depending on substituents and reaction conditions.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Catalysts | Yield (%) | Notes |
|---|---|---|---|---|
| Halogenation & reduction | Reductive halogenation | 4-nitropyrazole, HCl (37%), H2, Pd/C or Pt/C | ~68 | High selectivity, catalyst choice critical |
| Free-basing | Neutralization | NaHCO3 or triethylamine | Quantitative | Converts salt to free amine |
| Suzuki coupling | Cross-coupling | Pyrazolylboronic acid ester, 2,4-dichloropyrimidine, Pd catalyst, K2CO3 | 59-69 | Forms pyrimidinyl-pyrazole linkage |
| Buchwald–Hartwig amination | C-N bond formation | Chloropyrimidine, aminopyrazole, Pd catalyst | 26-69 | Forms final amine linkage |
Research Findings and Optimization Notes
- The choice of catalyst significantly impacts yield and selectivity in the reductive halogenation step. Pt/C and Pd/C provide superior selectivity and easier catalyst removal compared to Pd/Al2O3.
- Higher HCl concentrations favor selective chlorination at the 3-position of 4-nitropyrazole.
- Alcoholic solvents aid in solubilizing reactants and moderating reaction conditions.
- The coupling steps require careful control of catalyst loading, temperature, and solvent composition to optimize yields.
- Purification typically involves chromatographic techniques or crystallization to ensure high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while substitution with an alkyl halide may produce an N-alkylated pyrazole.
Scientific Research Applications
1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Pyrazole-Pyrimidine Hybrids with Varied Substituents
Compounds combining pyrazole and pyrimidine rings are prevalent in kinase inhibitor development. Key examples include:
Key Observations :
Substitutions on the Pyrazole Ring
Modifications at the N1 position significantly alter pharmacological profiles:
Key Observations :
Aromatic and Halogenated Derivatives
Aromatic substituents influence target engagement and metabolic stability:
Key Observations :
Heterocyclic and Piperidine Derivatives
Complex heterocycles are explored for niche applications:
Biological Activity
1-(Pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, along with its derivatives, has been studied for various therapeutic applications, particularly in oncology and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of this compound incorporates both a pyrazole and a pyrimidine ring, contributing to its unique chemical properties. The presence of these rings allows for interactions with various biological targets, making it a subject of interest in drug development.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, compounds related to this structure have shown inhibitory effects on cancer cell proliferation:
- Inhibition Studies : A study reported that derivatives of aminopyrazoles demonstrated good inhibition of proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with mean growth percentages of 54.25% and 38.44%, respectively . Importantly, these compounds were non-toxic to normal fibroblasts, indicating a selective anticancer activity.
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| This compound | HepG2 | 54.25 |
| This compound | HeLa | 38.44 |
| Control (Normal Fibroblasts) | GM-6114 | 80.06 |
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific kinases. For example, derivatives have shown potent CDK2 inhibitory activity, with one compound exhibiting a value of 0.005 µM, indicating high potency . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Enzyme Inhibition
In addition to anticancer properties, this compound has been evaluated for its ability to inhibit phosphodiesterases (PDEs), which are crucial for regulating cellular signaling pathways. The structural modifications in related compounds have shown improvements in potency and selectivity against PDE10A, which is relevant for treating conditions like schizophrenia .
Case Studies
Several studies have highlighted the effectiveness of pyrazole derivatives:
- CDK2 Inhibition : A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed that exhibited sub-micromolar antiproliferative activity across various cancer cell lines (GI50 = 0.127–0.560 μM). These studies demonstrated that specific structural modifications could enhance potency significantly .
- Antiproliferative Studies : The introduction of different alkyl and aryl moieties at specific positions on the pyrazole ring has been shown to affect biological activity dramatically. For example, modifications that maintained the integrity of the pyrazole ring while introducing bulky groups led to a loss of antiproliferative activity against tested cell lines .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural changes influence biological activity:
| Modification | Impact on Activity |
|---|---|
| Methyl group at C5 position | Enhanced reactivity and selectivity |
| Substitution at N1 position | Loss of antiproliferative activity when bulky groups are introduced |
| Orientation of substituents | Critical for maintaining potency against CDK2 |
Q & A
Q. Critical Parameters Table :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 80–100°C | Higher yields but risk of side reactions |
| Solvent | DMF/Ethanol | Polarity stabilizes intermediates |
| Catalyst | Pd(PPh₃)₄ | Accelerates cross-coupling |
| Reaction Time | 12–24 h | Extended time improves completion |
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., pyrazole C4-amine at δ 6.8–7.2 ppm) and carbon backbone. NOESY confirms spatial proximity of pyrimidine and pyrazole groups .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (e.g., N–C bonds ≈ 1.34 Å) and dihedral angles between rings. High-resolution data (>1.0 Å) minimizes R-factor discrepancies .
- Mass Spectrometry : HRMS (ESI⁺) confirms molecular weight (e.g., [M+H]⁺ at m/z 216.0984 for C₈H₉N₅) .
Advanced: How can computational modeling predict the compound’s reactivity and interactions with biological targets?
Methodological Answer:
- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinities to enzymes (e.g., kinase targets). Pyrimidine’s π-π stacking and pyrazole’s H-bonding with active sites are modeled .
- DFT Calculations : Gaussian09 computes frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) refine reactivity profiles .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, highlighting key residues (e.g., Asp32 in kinases) for mutagenesis validation .
Advanced: What strategies resolve contradictions in reported biological activities of pyrazole-pyrimidine derivatives?
Methodological Answer:
- Dose-Response Analysis : EC₅₀/IC₅₀ curves differentiate true activity from assay artifacts. For example, conflicting cytotoxicity data may arise from varying cell lines (HEK293 vs. HeLa) .
- Metabolic Stability Assays : LC-MS/MS quantifies metabolite formation (e.g., N-dealkylation) to clarify if observed activity stems from the parent compound or derivatives .
- Target Profiling : Kinase inhibition panels (Eurofins) identify off-target effects. For instance, pyrimidine’s affinity for EGFR vs. VEGFR explains divergent anti-cancer results .
Advanced: How to design structure-activity relationship (SAR) studies to optimize pharmacological profiles?
Methodological Answer:
- Substituent Variation : Systematic modification of pyrimidine (e.g., 4-CH₃ vs. 4-OCH₃) and pyrazole (e.g., N-alkyl vs. N-aryl) groups. Parallel synthesis generates 20–50 analogs for testing .
- Key SAR Findings Table :
| Modification | Activity Trend | Example |
|---|---|---|
| Pyrimidine 2-CH₂- → 2-O- | ↓ Solubility, ↑ LogP | Reduced CNS penetration |
| Pyrazole N-H → N-Me | ↑ Metabolic Stability | t₁/₂ increased from 2.1 → 5.3 h |
| C4-amine → C4-OH | ↓ Kinase inhibition | IC₅₀ from 12 nM → 480 nM |
- In Vivo Validation : PK/PD studies in rodent models (e.g., AUC₀–24 = 450 µg·h/mL) guide lead optimization .
Advanced: What crystallographic challenges arise in resolving the compound’s polymorphic forms, and how are they addressed?
Methodological Answer:
- Polymorph Identification : SC-XRD (Single-Crystal X-ray Diffraction) with SHELXT distinguishes forms via unit cell parameters (e.g., Form I: monoclinic P2₁/c vs. Form II: orthorhombic Pbca) .
- Twinned Data Refinement : TwinLaw matrices in SHELXL resolve overlapping reflections. High redundancy (>4) improves data quality .
- Thermal Analysis : DSC (ΔHfusion = 98 J/g) correlates stability with packing density. Form II dominates above 150°C due to kinetic trapping .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
